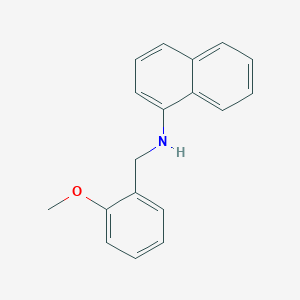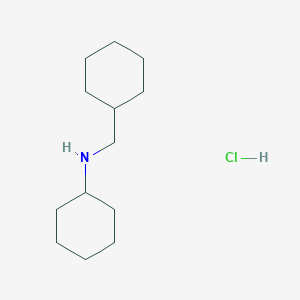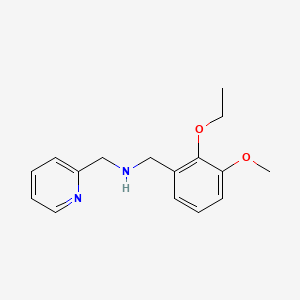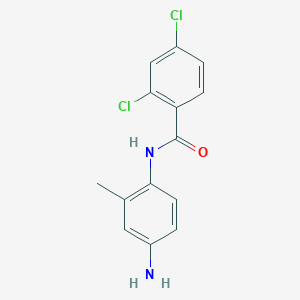![molecular formula C13H13F3N4 B3159393 N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine CAS No. 861439-50-1](/img/structure/B3159393.png)
N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine
Overview
Description
“N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine” is a research chemical with the CAS number 861439-50-1 . It has a molecular weight of 282.26 and a molecular formula of C13H13F3N4 . The compound is characterized by a pyrimidine ring substituted with a phenyl group and a trifluoromethyl group, and an ethane-1,2-diamine moiety .
Molecular Structure Analysis
The compound’s molecular structure consists of a pyrimidine ring substituted with a phenyl group at the 4-position and a trifluoromethyl group at the 6-position. Attached to the pyrimidine ring is an ethane-1,2-diamine moiety . The exact 3D structure or crystallography data is not available in the searched resources.Physical and Chemical Properties Analysis
The compound has a boiling point of 425.6±55.0 ℃ at 760 mmHg and a density of 1.3±0.1 g/cm3 . It has a complexity of 292 and a topological polar surface area of 63.8 . The compound is canonicalized and has a heavy atom count of 20 .Scientific Research Applications
Pharmacological Research
- Pyrimidine derivatives, including compounds similar to N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine, have been extensively studied for their pharmacological properties. For instance, compounds with a pyrimidine scaffold have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. This suggests potential applications in designing anti-inflammatory drugs (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Material Science and Optoelectronics
- Research on pyrimidine and related derivatives highlights their importance in the synthesis of novel optoelectronic materials. These compounds are integral in creating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Such findings suggest that this compound could play a role in developing new materials for electronic devices and sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Optical Sensors and Chemical Sensing
- Pyrimidine derivatives are used as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them appropriate for use as sensing probes. This indicates the potential application of this compound in the development of optical sensors for detecting various chemical species (Jindal & Kaur, 2021).
Chemical Synthesis and Catalysis
- The pyranopyrimidine core, related to pyrimidine derivatives, has been the focus of research due to its broader synthetic applications and bioavailability, indicating its utility in medicinal and pharmaceutical industries. This core structure's synthetic pathways and the application of hybrid catalysts for its development are areas of intense investigation, suggesting that this compound could be valuable in catalysis and synthetic organic chemistry (Parmar, Vala, & Patel, 2023).
Properties
IUPAC Name |
N'-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4/c14-13(15,16)11-8-10(9-4-2-1-3-5-9)19-12(20-11)18-7-6-17/h1-5,8H,6-7,17H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCZOUBRSFPZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NCCN)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801167607 | |
| Record name | N1-[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861439-50-1 | |
| Record name | N1-[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861439-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1-[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-fluorophenyl)-3-methyl-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B3159310.png)


![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine](/img/structure/B3159335.png)


![N-(1-(1H-benzo[d][1,2,3]triazol-1-yl)-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3159348.png)
![2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3159352.png)




![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine](/img/structure/B3159400.png)

